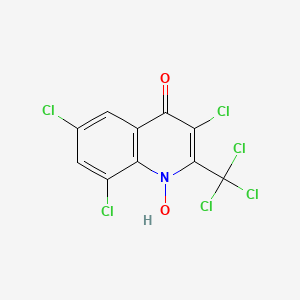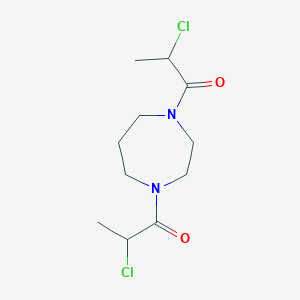
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound with a molecular formula of C22-H18-N4-O3-S and a molecular weight of 418.50 This compound is known for its unique structure, which includes a methanesulfonamide group, a cyano group, and an acridine moiety
Métodos De Preparación
The synthesis of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine moiety, followed by the introduction of the cyano group and the methanesulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production .
Análisis De Reacciones Químicas
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. In medicine, it has shown promise as a therapeutic agent for the treatment of certain diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes include topoisomerases and other enzymes involved in DNA metabolism .
Comparación Con Compuestos Similares
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as other acridine derivatives and methanesulfonamide-containing compounds. These similar compounds may share some structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the acridine moiety, cyano group, and methanesulfonamide group, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
76708-69-5 |
|---|---|
Fórmula molecular |
C22H19ClN4O3S |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
N-[4-[(4-cyanoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H18N4O3S.ClH/c1-29-20-12-15(26-30(2,27)28)10-11-19(20)25-22-16-7-3-4-9-18(16)24-21-14(13-23)6-5-8-17(21)22;/h3-12,26H,1-2H3,(H,24,25);1H |
Clave InChI |
GJSRFDQQFGHZMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


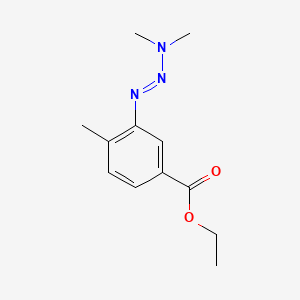
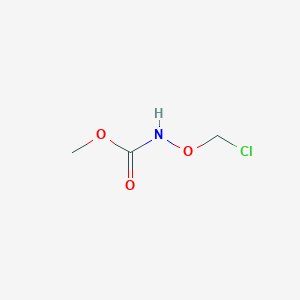
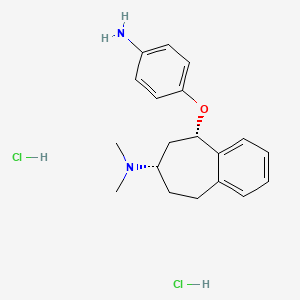

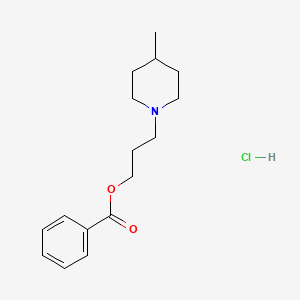

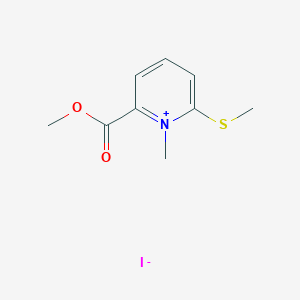
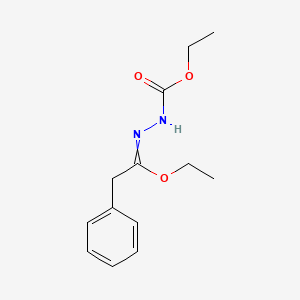
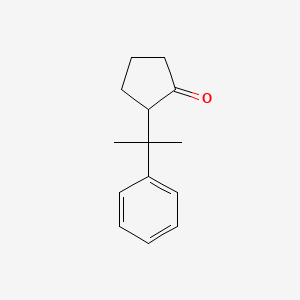
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
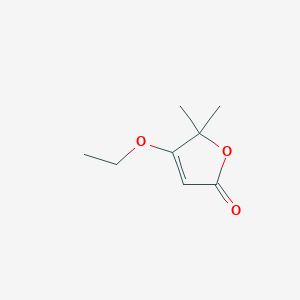
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
